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Compound of Interest

Compound Name: 4-Amino-3-bromo-5-fluorophenol
CAS No.: 847872-11-1
Cat. No.: B1312590

Get Quote

In medicinal chemistry, "molecular weight" is rarely a static integer; it is a distribution essential
for mass spectrometric (MS) validation. For 4-Amino-3-bromo-5-fluorophenol, the presence
of bromine introduces a distinct isotopic signature that serves as a primary diagnostic tool.
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Property Value /| Description

IUPAC Name 4-Amino-3-bromo-5-fluorophenol
CAS Number 847872-11-1

Molecular Formula CeHsBrFNO

Average Molecular Weight 206.01 g/mol

Monoisotopic Mass (

204.9539 Da
Br)
Monoisotopic Mass (

206.9518 Da
Br)
Exact Mass 204.9539

) ~1.6 (Lipophilic shift due to Br/F vs. parent
Predicted logP .
aminophenol)

~9.2 (Predicted; F/Br electron withdrawal
pKa (Phenol) i o
increases acidity vs. phenol)

The Isotopic Signature (MS Validation)

The molecular weight of this compound must be understood through its mass spectrum.
Bromine naturally exists as two stable isotopes,

Br (50.69%) and
Br (49.31%), in a nearly 1:1 ratio.

» Diagnostic Rule: In LC-MS (ESI+ or ESI-), a pure sample of 4-Amino-3-bromo-5-
fluorophenol will not appear as a single peak at 206.01. Instead, it will manifest as a
"doublet” pattern:

o M Peak (

Br): ~205 m/z
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o M+2 Peak (
Br): ~207 m/z
o Intensity Ratio: ~1:1

Scientist’s Note: If your MS data shows a single dominant peak or a ratio deviating significantly
from 1:1, the bromination has likely failed or dehalogenation has occurred during ionization.

Part 2: Synthetic Pathways & Causality[1]

The synthesis of 4-Amino-3-bromo-5-fluorophenol relies on the synergistic directing effects
of the amino and hydroxyl groups. The amino group (

) is a stronger activator than the hydroxyl group (

), directing electrophilic substitution to its ortho positions.

Retrosynthetic Logic
o Target: 4-Amino-3-bromo-5-fluorophenol.[1][2][3][4][5][6][7][8][9]

e Precursor:4-Amino-3-fluorophenol (CAS 399-95-1).
e Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (
) to control regioselectivity and prevent over-bromination (e.g., dibromination at C2 and C6).
Mechanism:
 Directing Effects: The

at C4 directs incoming electrophiles to C3 and C5.

» Steric/Electronic Constraints: C3 is occupied by Fluorine. C5 is open and highly activated.
The

at C1 also directs ortho to C2 and C6, but the activation energy for the amine-directed
position (C5) is significantly lower.
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o Outcome: Selective monobromination at C5 (which becomes C3 in the final numbering due
to alphabetical priority of Bromo > Fluoro).

Experimental Workflow (Self-Validating Protocol)

Start: 4-Amino-3-fluorophenol .
(CAS 399-95-1) Dissolve Po—— -
. eaction: Electrophiic TLC Monitoring Quench: Na2S203 (aq) Extraction & Cryst. Product: 4-Amino-3-bromo-5-fluorophenol
Dropwise Addn Aromatic Substitution 1 1, ino-2
P . (Removes active Br species) (Yield: ~75-85%)
Reagent: NBS (1.05 eq) / (Directed by -NH2)

Solvent: ACN or DMF
Temp: 0°C to RT

Click to download full resolution via product page
Figure 1: Controlled monobromination workflow utilizing amino-directed regioselectivity.
Step-by-Step Protocol:

 Dissolution: Dissolve 1.0 eq of 4-Amino-3-fluorophenol in Acetonitrile (ACN) or DMF. Cool to
0°C to suppress di-bromination.

e Bromination: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Why?
Slow addition prevents high local concentrations of radicals/bromonium ions that lead to
byproducts.

e Monitoring: Check TLC (solvent: Hexane/EtOAc 3:1). Look for the disappearance of the
starting material (

) and appearance of a less polar spot (
, due to Br lipophilicity).
e Quench: Add 10% aqueous
(Sodium Thiosulfate) to neutralize unreacted bromine species.

o Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

[4][8]
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 Purification: Recrystallize from Hexane/DCM or perform flash chromatography if necessary.

Part 3: Analytical Validation (The Self-Validating
System)

To ensure the integrity of the synthesized compound, researchers must validate both the
position of the bromine and the integrity of the ring system.

NMR Characterization Strategy
The

-NMR spectrum is the definitive proof of regiochemistry.
» Expected Signals:

o Protons remaining: H2 and H6 (using phenol numbering C1-OH).

o H2 (Ortho to OH, Meta to Br, Para to F): Appears as a doublet or multiplet due to long-
range coupling (

).
o H6 (Ortho to OH, Meta to F): Appears as a doublet of doublets (
coupling is typically 8-10 Hz).

o Diagnostic Shift: The disappearance of the proton at the C5 position (relative to the
precursor) confirms substitution.

Mass Spectrometry Logic
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Sample Injection
(LC-MS ESI+)

:

Detect m/z Peaks

Peak A: ~205 Da Peak B: ~207 Da
(100% Rel. Abundance) (~98% Rel. Abundance)

PASS: Monobrominated
Product Confirmed

Click to download full resolution via product page

Figure 2: Mass Spectrometry decision logic for validating brominated intermediates.

Part 4: Applications in Drug Discovery

4-Amino-3-bromo-5-fluorophenol is not merely a building block; it is a "privileged scaffold" in
kinase inhibitor design.

» Kinase Hinge Binding: The phenol

and aniline

can form critical hydrogen bonds with the hinge region of kinase enzymes (e.g., VEGFR,
RAF kinases).

e Halogen Scanning:
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o Fluorine (C5): Blocks metabolic oxidation (CYP450 blocking) and modulates the pKa of
the phenol, often improving bioavailability.

o Bromine (C3): Provides a handle for Suzuki-Miyaura coupling to extend the scaffold into
the "solvent-exposed” or "back-pocket" regions of the protein binding site.

Bioisosteres: This scaffold is often used to replace more labile aminophenols to increase
lipophilicity (

adjustment) without sacrificing H-bond donor/acceptor capability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312590?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

